Benzyl Viologen
Overview
Description
Synthesis Analysis
The synthesis of benzyl viologen dendrimers involves divergent and convergent strategies, highlighting the flexibility in creating complex structures tailored for specific applications. Techniques reported by Walder et al. and Balzani et al. have contributed significantly to the development of benzylic viologen dendrimers, employing methods that enable the precise control over the molecular architecture of these compounds (Murugavel, 2014).
Molecular Structure Analysis
The molecular structure of benzyl viologen derivatives has been elucidated through various spectroscopic techniques, including UV-visible spectroscopy and X-ray crystallography. The structural analysis reveals a strong influence of the benzyl substituents on the overall molecular conformation, affecting the electronic properties and interaction capabilities of these compounds (Valášek, Pecka, Jindřich, Calleja, Craig, & Michl, 2005).
Chemical Reactions and Properties
Benzyl viologen exhibits distinctive chemical reactions due to its redox-active nature. It can form charge-transfer complexes with guest molecules, demonstrating its ability to act as an electron sponge. These interactions are crucial for its use in electrochemical applications and molecular recognition processes (Kathiresan, Walder, Ye, & Reuter, 2010).
Physical Properties Analysis
The physical properties of benzyl viologen, such as solubility and phase behavior, are significantly influenced by its molecular structure. The presence of benzyl groups and the overall dendritic architecture impact the material's physical state and its interaction with solvents and other molecules, affecting its application potential in various fields (Porter, Vaid, & Rheingold, 2005).
Chemical Properties Analysis
Benzyl viologen's chemical properties, especially its redox behavior, make it a candidate for applications requiring electron transfer capabilities. Its electrochromic properties, including the ability to change color upon reduction or oxidation, are particularly notable. The modification of benzyl viologens with trifluoromethyl substituents has been shown to enhance their optical properties and stability, showcasing the versatility of chemical modifications in tailoring the properties of viologen-based materials for specific applications (Yu, Chen, Yeh, & Ho, 2019).
Safety And Hazards
When handling Benzyl Viologen, it is recommended to wash face, hands, and any exposed skin thoroughly after handling . It is also advised not to eat, drink, or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn . It should be used only outdoors or in a well-ventilated area .
Future Directions
Viologen-based materials have been widely applied in many fields, including electrochromism, molecular machines, memory devices, gas storage and separation, energy storage, and biochemistry . The rapid development of functional materials in the 21st century has inspired extensive integration of viologens into many types of novel and famous materials . Future exploration directions for viologen-based materials and their devices are also proposed .
properties
IUPAC Name |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22/h1-18H,19-20H2/q+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAZZOXZPVVGSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8074493 | |
Record name | Benzyl viologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [Merck Eurolab MSDS] | |
Record name | Benzyl viologen | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12256 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Benzyl Viologen | |
CAS RN |
13096-46-3 | |
Record name | Benzylviologen | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13096-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl viologen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzyl viologen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8074493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-bis(phenylmethyl)-4,4'-bipyridinium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.725 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,1'-dibenzyl-[4,4'-bipyridine]-1,1'-diium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EC4TXL7J4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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